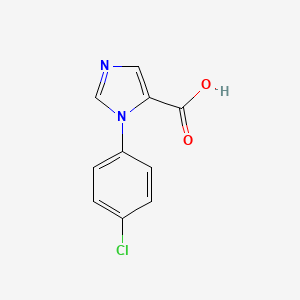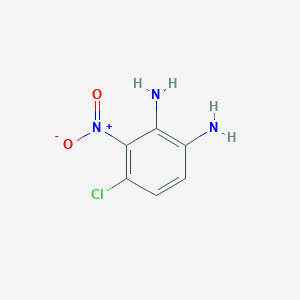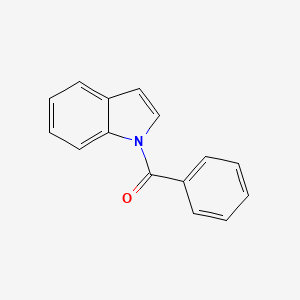![molecular formula C7H10O B3032426 Bicyclo[3.1.1]heptan-2-one CAS No. 17159-87-4](/img/structure/B3032426.png)
Bicyclo[3.1.1]heptan-2-one
描述
Bicyclo[3.1.1]heptan-2-one, also known as norpinone, is a bicyclic ketone with the molecular formula C7H10O. It is a colorless liquid with a characteristic odor and is known for its unique bicyclic structure, which consists of a seven-membered ring fused to a three-membered ring. This compound is of interest in various fields of chemistry due to its structural properties and reactivity.
作用机制
Target of Action
Bicyclo[3.1.1]heptan-2-one, also known as BCHep, is a bioisostere of meta-substituted arenes . Bioisosteres are compounds or groups that have similar physical or chemical properties which produce broadly similar biological properties to another compound or group . The primary targets of BCHep are therefore likely to be similar to those of meta-substituted arenes .
Mode of Action
The exact mode of action of Bicyclo[31It has been suggested that replacing meta-substituted arenes with bcheps in certain drugs can improve metabolic stability and lipophilicity compared to the parent arene-containing drug . This suggests that BCHep may interact with its targets in a way that enhances the stability and fat-solubility of the compounds in which it is incorporated .
Biochemical Pathways
The specific biochemical pathways affected by Bicyclo[31Given its role as a bioisostere of meta-substituted arenes, it is likely that it affects similar biochemical pathways .
Pharmacokinetics
The pharmacokinetics of Bicyclo[31It has been suggested that the incorporation of bchep into certain drugs can improve their metabolic stability , which could potentially impact their bioavailability.
Result of Action
The molecular and cellular effects of Bicyclo[31Its role as a bioisostere of meta-substituted arenes suggests that it may have similar effects at the molecular and cellular level .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of Bicyclo[31Given its improved metabolic stability , it is possible that it may be less susceptible to environmental factors that can affect metabolism, such as temperature and pH.
准备方法
Synthetic Routes and Reaction Conditions
Bicyclo[3.1.1]heptan-2-one can be synthesized through several methods. One common approach involves the ring-opening reactions of [3.1.1]propellane. This method is analogous to the preparation of bicyclo[1.1.1]pentanes from [1.1.1]propellane . Another method involves the formal (3 + 2) cycloaddition strategies of bicyclo[1.1.0]butanes . Additionally, double alkylation of cyclohexane 1,3-diesters with diiodomethane can be used to prepare ester-functionalized bridgehead positions, which can then be converted to redox-active esters and functionalized via the Sherwood−Minisci reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness. The ring-opening reactions of [3.1.1]propellane and the formal (3 + 2) cycloaddition strategies are commonly employed due to their efficiency and scalability.
化学反应分析
Types of Reactions
Bicyclo[3.1.1]heptan-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the bridgehead positions, often facilitated by the use of strong bases or nucleophiles.
Major Products Formed
Oxidation: Oxidation typically yields carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction usually results in the formation of alcohols.
Substitution: Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile used.
科学研究应用
Bicyclo[3.1.1]heptan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of fragrances and flavors due to its characteristic odor.
相似化合物的比较
Bicyclo[3.1.1]heptan-2-one can be compared with other similar compounds, such as:
Bicyclo[2.2.1]heptane:
Bicyclo[1.1.1]pentane: This compound has a smaller bicyclic structure and is used as a bioisostere for para-substituted benzenes.
Camphor: A bicyclic ketone with a similar structure, used in fragrances and medicinal applications.
This compound is unique due to its specific ring fusion and reactivity, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
bicyclo[3.1.1]heptan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-7-2-1-5-3-6(7)4-5/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMAXNHPFNDQMAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2CC1C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70338408 | |
| Record name | Bicyclo[3.1.1]heptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17159-87-4 | |
| Record name | Bicyclo[3.1.1]heptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70338408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical reactions involving Bicyclo[3.1.1]heptan-2-one as a substrate?
A1: this compound, also known as Norpinone, is susceptible to a range of chemical transformations. For instance, the tosylhydrazone derivative of Norpinone can undergo base-induced decomposition, yielding a mixture of products including Norbornene, tricyclic compounds, Tricyclo[3.2.0.02.7]heptane, and 2-Norpinene. [] The product distribution is influenced by the specific reaction conditions employed. Additionally, the photolysis of 3-Diazonorpinan-2-one, a derivative of Norpinone, predominantly results in the formation of a ketene dimer through a Wolff rearrangement. []
Q2: How does the structure of this compound impact its reactivity compared to similar compounds like cyclohexane?
A2: The bridged structure of this compound significantly influences its conformational flexibility compared to cyclohexane. Studies suggest that the energy barrier for ring flipping in Norpinane is notably lower than in cyclohexane. [] This difference in conformational behavior can impact reactivity and selectivity in various chemical reactions.
Q3: Are there any naturally occurring compounds that feature the this compound framework? What is their significance?
A3: Yes, the this compound framework is found in several natural products, notably within the "Nardosinane sesquiterpenes" family. One specific example is (-)-Kanshone A, a compound synthesized utilizing (1R,5S)-4-Ethyl-6,6-dimethyl-3-(phenylsulfonyl)bicyclo[3.1.1]kept-3-en-2-one as a key intermediate. [] This highlights the relevance of this compound derivatives in natural product synthesis and potentially in understanding the biological activity of these compounds.
Q4: Can this compound derivatives be used as starting materials for the synthesis of other valuable compounds?
A4: Yes, this compound derivatives have proven useful in organic synthesis. Research demonstrates the successful alkylation reactions of (1R,5S)-4-Ethyl-6,6-dimethyl-3-(phenylsulfonyl)bicyclo[3.1.1]kept-3-en-2-one with various alkyl bromides. [] These reactions proceed with high regio- and stereoselectivity, yielding γ-alkylated products with a new chiral center. This approach allows for the controlled introduction of substituents onto the this compound scaffold, expanding its utility in building more complex molecules.
Q5: Does this compound play a role in atmospheric chemistry?
A5: While not directly discussed in the provided abstracts, it's worth noting that the oxidation of certain terpenes, like α-pinene and β-pinene, can yield this compound derivatives. [] This suggests a potential role for these compounds in atmospheric chemistry, particularly in the context of terpene oxidation pathways and their contribution to secondary organic aerosol formation. Further research is needed to fully elucidate the atmospheric fate and impact of these compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzonitrile](/img/structure/B3032355.png)
![N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine](/img/structure/B3032356.png)

![benzyl N-{1-[(4-methylphenyl)sulfonyl]ethyl}carbamate](/img/structure/B3032358.png)
![2-Amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetic acid hydrochloride](/img/structure/B3032360.png)
![5,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B3032362.png)

